3,5-Dimethylisoxazole-4-sulfonic acid
Description
Significance of Isoxazole (B147169) Ring Systems in Contemporary Chemical Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. nih.govrsc.org Its prevalence in a wide array of biologically active compounds underscores its importance as a versatile pharmacophore. rsc.orgwikipedia.org The structural rigidity and electronic properties of the isoxazole nucleus allow it to serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. noaa.gov
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org This has fueled extensive research into the synthesis and modification of isoxazole-containing molecules to explore their therapeutic potential. The ability to introduce various substituents at the 3, 4, and 5-positions of the isoxazole ring provides a powerful tool for fine-tuning the biological activity and physicochemical properties of these compounds. nih.gov
Overview of Sulfonic Acid Functionalization in Heterocyclic Compounds
The introduction of a sulfonic acid (-SO₃H) group into a heterocyclic compound can dramatically alter its properties. Sulfonic acids are strong organic acids, a characteristic that can be harnessed in various chemical applications. wikipedia.org For instance, the presence of a sulfonic acid moiety can significantly increase the water solubility of a molecule, a desirable attribute for many pharmaceutical and industrial compounds. wikipedia.org
In the context of catalysis, sulfonic acid-functionalized materials, including those based on heterocyclic scaffolds, are of great interest as solid acid catalysts. mdpi.com These catalysts can offer advantages over traditional liquid acids, such as easier separation from reaction mixtures and potential for recyclability, aligning with the principles of green chemistry. The acidity and catalytic activity of these materials can be tuned by modifying the structure of the heterocyclic core.
Historical Context and Evolution of 3,5-Dimethylisoxazole (B1293586) Chemistry
The journey into the chemistry of isoxazoles began in the late 19th and early 20th centuries. The pioneering work of Claisen in 1888, who first recognized the cyclic structure of a substituted isoxazole, laid the foundation for this field. nih.gov A significant advancement came from Quilico's research between 1930 and 1946, which extensively explored the synthesis of the isoxazole ring system from nitrile oxides. nih.gov
The synthesis of the parent 3,5-dimethylisoxazole is a classic example of heterocyclic synthesis, typically achieved through the condensation reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine (B1172632). nih.gov This straightforward method has made 3,5-dimethylisoxazole a readily accessible building block for the synthesis of more complex derivatives.
The subsequent functionalization of the 3,5-dimethylisoxazole ring has been an area of active research. A key transformation is the sulfochlorination at the 4-position. The two methyl groups on the isoxazole ring increase the electron density, facilitating electrophilic substitution at the C4 position. nih.gov This reaction, typically carried out using chlorosulfonic acid, yields 3,5-dimethylisoxazole-4-sulfonyl chloride, a crucial intermediate for the preparation of a variety of sulfonated derivatives, including the corresponding sulfonic acid. nih.govnih.gov A German patent describes a process for preparing 3,5-dimethylisoxazole-4-sulfonyl chloride in high yield by reacting 3,5-dimethylisoxazole with chlorosulfonic acid, followed by the addition of thionyl chloride. nih.gov
While the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride is well-documented, the direct synthesis and detailed characterization of 3,5-Dimethylisoxazole-4-sulfonic acid itself are less prevalent in the available scientific literature. The hydrolysis of the sulfonyl chloride is the expected route to the sulfonic acid, a standard transformation in organic chemistry.
Research Findings and Data
Detailed experimental research findings specifically for this compound are not extensively reported in the reviewed literature. However, we can infer its expected properties and reactivity based on the known chemistry of isoxazoles and sulfonic acids.
Physicochemical Properties: Based on the general properties of aryl sulfonic acids, this compound is expected to be a crystalline solid and a strong acid. wikipedia.orglgcstandards.com Its solubility in water is anticipated to be significant due to the presence of the polar sulfonic acid group. wikipedia.org
Spectroscopic Data: Spectroscopic characterization is crucial for confirming the structure of a compound. While specific spectra for this compound are not available in the searched databases, the expected features can be predicted.
NMR Spectroscopy: In the ¹H NMR spectrum, one would expect to see signals corresponding to the two methyl groups on the isoxazole ring. The chemical shift of the proton on the sulfonic acid group would likely be broad and downfield.
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1180-1120 cm⁻¹ (symmetric). A broad O-H stretching band would also be expected.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCZPNWIBTCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethylisoxazole 4 Sulfonic Acid and Its Key Precursors
Synthesis of the 3,5-Dimethylisoxazole (B1293586) Heterocycle Core
The formation of the 3,5-dimethylisoxazole scaffold is a fundamental step in the synthesis of the target compound. This is most commonly achieved through a cyclocondensation reaction.
Cyclocondensation Reactions of Dicarbonyl Compounds with Hydroxylamine (B1172632)
The primary and most well-established method for synthesizing 3,5-dimethylisoxazole is the reaction of a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (also known as acetylacetone), with hydroxylamine. vaia.comvaia.comchemicalbook.comchegg.com This reaction provides a direct route to the desired isoxazole (B147169) ring system.
The reaction proceeds through a series of well-defined steps. vaia.comchegg.com It begins with a nucleophilic attack of the hydroxylamine on one of the carbonyl carbons of 2,4-pentanedione. vaia.comvaia.com This is followed by the formation of an oxime intermediate. vaia.com The subsequent step involves an intramolecular cyclization, where the oxime's nitrogen attacks the remaining carbonyl group, leading to the formation of a five-membered ring. vaia.comvaia.com The final step is a dehydration event, which results in the formation of the aromatic 3,5-dimethylisoxazole ring. vaia.com The reaction can be catalyzed by an acid. chegg.comchegg.com
Conventional methods for this synthesis can be time-consuming and may require harsh conditions. mdpi.com To address these limitations, research has focused on optimizing reaction conditions. One significant advancement is the use of ultrasound irradiation. A study by the Silva group demonstrated that the reaction of 2,4-pentanedione with hydroxylamine under ultrasound conditions in an aqueous medium at room temperature could be completed in just 10 minutes, yielding 3,5-dimethylisoxazole directly. mdpi.com This method offers a substantial reduction in reaction time compared to the 24 hours required under conventional conditions and provides a moderate increase in yield from 60% to 70%. mdpi.com Notably, this ultrasound-assisted synthesis proceeds without the need for catalysts or acids. mdpi.com
Alternative and Emerging Synthetic Routes to the Isoxazole Nucleus
While the cyclocondensation of dicarbonyls remains a staple, other methods for constructing the isoxazole ring have been developed. One such alternative involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov Mechanochemical methods, such as ball-milling, have also been employed for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides over a copper/alumina surface. nih.gov Furthermore, the use of deep eutectic solvents (DES) has been explored as a greener alternative for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk
Direct Introduction of the Sulfonic Acid Group at Position 4
With the 3,5-dimethylisoxazole core in hand, the next critical step is the introduction of the sulfonic acid group at the 4-position of the isoxazole ring.
Sulfochlorination Strategies for 3,5-Dimethylisoxazole
A common and effective method for introducing a sulfonic acid group is through a two-step process involving sulfochlorination followed by hydrolysis. The sulfochlorination of 3,5-dimethylisoxazole is typically achieved using chlorosulfonic acid. nih.govgoogle.com The presence of the two methyl groups on the isoxazole ring increases the electron density, thereby facilitating the electrophilic substitution at the 4-position. nih.govresearchgate.net
The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid yields 3,5-dimethylisoxazole-4-sulfonyl chloride. google.com It has been found that the addition of thionyl chloride to the reaction mixture after the initial reaction with chlorosulfonic acid can significantly improve the yield of the desired sulfonyl chloride. google.com The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride can then be hydrolyzed to afford the final product, 3,5-dimethylisoxazole-4-sulfonic acid.
Table 1: Key Reagents and Intermediates
| Compound Name | Role in Synthesis |
| 2,4-Pentanedione | Starting material for the isoxazole core |
| Hydroxylamine | Reagent for cyclocondensation |
| 3,5-Dimethylisoxazole | Core heterocyclic structure |
| Chlorosulfonic acid | Reagent for sulfochlorination |
| Thionyl chloride | Reagent to improve sulfochlorination yield |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Key intermediate |
| This compound | Final product |
Table 2: Comparison of Synthesis Conditions for 3,5-Dimethylisoxazole
| Method | Conditions | Reaction Time | Yield |
| Conventional | Varies, often requires heating and/or catalyst | 24 hours | 60% |
| Ultrasound-assisted | Aqueous medium, room temperature | 10 minutes | 70% |
Mechanistic Investigations of Electrophilic Substitution at C-4
The synthesis of this compound initiates with an electrophilic substitution reaction on the 3,5-dimethylisoxazole ring. The presence of two methyl groups on the isoxazole ring increases the electron density, thereby activating the ring for electrophilic attack. researchgate.netnih.gov Kinetic studies on related electrophilic substitutions, such as nitration and hydrogen exchange, on 3,5-dimethylisoxazole have shown that these reactions occur at the C-4 position. pipzine-chem.com
The mechanism for electrophilic aromatic substitution generally proceeds in two main steps:
Attack by the Aromatic Ring: The π electrons of the isoxazole ring act as a nucleophile, attacking the electrophile (in this case, a sulfur trioxide-like species generated from chlorosulfonic acid). This step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion.
Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the C-4 position, which restores the aromatic π system and yields the substituted product.
Crucially, research indicates that for 3,5-dimethylisoxazole, this electrophilic substitution occurs on the free-base form of the molecule rather than its protonated conjugate acid. pipzine-chem.com The two methyl groups not only activate the ring but also direct the substitution to the C-4 position due to their electron-donating inductive effects. researchgate.netnih.gov
Influence of Reaction Parameters on Yield and Selectivity
The reaction parameters for the synthesis of the key precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride, significantly influence the yield and purity of the product. A known method involves the direct reaction of 3,5-dimethylisoxazole with chlorosulfonic acid. However, this approach has been found to result in relatively low yields. google.com
For instance, reacting 3,5-dimethylisoxazole with chlorosulfonic acid, with the temperature increasing to 90°C upon addition and then heated to 100-110°C, followed by quenching on ice, results in a yield of only 13.8% of the desired 3,5-dimethylisoxazole-4-sulfonyl chloride. google.com
An improved and more selective method involves a two-step, one-pot process where 3,5-dimethylisoxazole is first treated with chlorosulfonic acid, followed by the addition of thionyl chloride. This subsequent addition of thionyl chloride at elevated temperatures has been shown to dramatically increase the yield. google.com
The table below, derived from patent literature, compares the two methods, highlighting the influence of the reagents on the final yield.
| Method | Starting Material | Reagents | Temperature Profile | Yield of 3,5-Dimethylisoxazole-4-sulfonyl chloride | Reference |
| 1 | 3,5-Dimethylisoxazole | Chlorosulfonic acid | Initial heating to 90°C, then 1.5 hours at 100°C, and 1.5 hours at 110°C | 13.8% | google.com |
| 2 | 3,5-Dimethylisoxazole | 1. Chlorosulfonic acid2. Thionyl chloride | Cooled to 60°C after initial reaction, then addition of thionyl chloride and gradual heating to 110°C over 1.5 hours | 81.7% | google.com |
This data clearly demonstrates that the addition of thionyl chloride is a critical parameter for achieving high selectivity and yield in the synthesis of the sulfonyl chloride intermediate.
Hydrolysis of Sulfonyl Chloride Intermediates to the Sulfonic Acid
The general mechanism for the hydrolysis of an aryl or heterocyclic sulfonyl chloride involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, resulting in the formation of the sulfonic acid. The reaction is typically spontaneous and proceeds readily in aqueous environments. chempedia.info In some cases, the hydrolysis is an impurity-forming reaction when synthesizing the sulfonyl chloride in aqueous media. acs.org Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides in aqueous sulfuric acid have shown that the reaction rate is dependent on the substituents on the aromatic ring. osti.gov Given these well-established principles, 3,5-dimethylisoxazole-4-sulfonyl chloride is expected to hydrolyze efficiently in water to yield this compound.
Advanced Synthetic Protocols for Enhanced Yield and Purity
To improve upon traditional batch synthesis methods, which can have drawbacks in terms of yield and safety, more advanced protocols have been developed. As detailed previously, a significant advancement in the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride was the introduction of thionyl chloride after the initial reaction with chlorosulfonic acid. This protocol increased the yield from a mere 13.8% to an impressive 81.7%, representing a major improvement in efficiency and purity. google.com
Further advancements in the field of chemical synthesis offer potential for even greater control and efficiency. Modern flow chemistry techniques, for example, are being applied to the production of aryl sulfonyl chlorides. An automated continuous synthesis system, utilizing continuous stirred-tank reactors (CSTRs) and a continuous filtration system, has been described for the scalable production of these compounds. Such a system offers significant improvements in process consistency, safety, and space-time yield by carefully controlling reaction parameters like temperature, residence time, and reagent stoichiometry in a continuous fashion. While not specifically documented for this compound, the application of such advanced, automated flow-chemistry protocols represents the state-of-the-art for the safe and efficient large-scale production of the sulfonyl chloride precursor.
Spectroscopic and Structural Characterization Methods in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dimethylisoxazole-4-sulfonic acid. Through one- and two-dimensional experiments, researchers can map the precise atomic connectivity and spatial relationships within the molecule.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹³C NMR spectrum of a derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, the carbon signals for the dimethylisoxazole fragment are distinctly observed. nih.gov The two methyl groups (C-6 and C-9) appear at 11.04 ppm and 12.95 ppm, respectively. nih.gov The carbon atom at position 4 of the isoxazole (B147169) ring (C-4), to which the sulfonyl group is attached, resonates at 113.30 ppm. nih.gov The two quaternary carbons of the isoxazole ring, C-3 and C-5, are found further downfield at 158.21 ppm and 174.45 ppm. nih.gov
Table 1: ¹³C NMR Chemical Shifts for the 3,5-Dimethylisoxazole (B1293586) Moiety
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-3 | 158.21 |
| C-4 | 113.30 |
| C-5 | 174.45 |
| C-6 (Methyl) | 11.04 |
| C-9 (Methyl) | 12.95 |
Data derived from a sulfonylated cytisine derivative of the target compound. nih.gov
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecular structure. nih.govresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govresearchgate.net This is instrumental in assigning the resonances of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). nih.govresearchgate.net HMBC is particularly valuable for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in this compound. These methods measure the vibrational modes of a molecule, which are characteristic of specific bonds and structural motifs. spectroscopyonline.com
Theoretical and experimental studies on related isoxazole structures, such as 3,5-dimethylisoxazole and its derivatives, have been conducted to assign the fundamental vibrational modes. researchgate.networldscientific.com For instance, in a study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the experimental FT-IR and Laser-Raman spectra were recorded and compared with theoretical calculations to provide a detailed assignment of vibrational frequencies. nih.gov The sulfonic acid group (-SO₃H) would be expected to show strong characteristic absorption bands in the FT-IR spectrum, typically in the regions of 1350-1440 cm⁻¹ (asymmetric S=O stretching) and 1150-1210 cm⁻¹ (symmetric S=O stretching). The O-H stretching of the sulfonic acid group would appear as a broad band, often in the 2500-3300 cm⁻¹ region.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. sapub.orgmdpi.com In this process, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the isoxazole ring, the methyl groups, and the sulfonic acid moiety. For example, a common fragmentation pathway for sulfonic acids involves the loss of SO₃. copernicus.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing accurate bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding.
Theoretical and Computational Investigations of 3,5 Dimethylisoxazole 4 Sulfonic Acid
Molecular Dynamics Simulations for Dynamic Behavior
While general MD simulation methodologies are well-established for a wide range of organic molecules, including surfactants and drug-like compounds, dedicated studies to elucidate the dynamic properties of 3,5-Dimethylisoxazole-4-sulfonic acid have not been published. Such a study would typically involve the use of force fields like GROMOS, AMBER, or CHARMM to define the potential energy of the system, and the simulation would be performed in a solvent box, often water, to mimic physiological conditions. The analysis of the resulting trajectories could reveal important information about the flexibility of the isoxazole (B147169) ring, the rotational freedom of the sulfonic acid group, and the hydration shell surrounding the molecule. This information would be invaluable for understanding its behavior in a biological environment.
Future research in this area would be beneficial to bridge this knowledge gap and provide a more complete picture of the physicochemical properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are crucial for their biological function.
Despite the potential utility of QSAR in guiding the development of new derivatives of this compound, a thorough search of the existing scientific literature indicates that no specific QSAR models have been developed for this compound or its close analogs. The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. From the structures, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a predictive model.
The creation of such a model for this compound and its derivatives could accelerate the discovery of new compounds with enhanced therapeutic properties. It would allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process. The absence of such studies represents a significant opportunity for future research in the field of medicinal chemistry.
Academic Research Applications and Role As a Chemical Scaffold
Design and Synthesis of Functionalized Isoxazole (B147169) Scaffolds for Chemical Exploration
The 3,5-dimethylisoxazole (B1293586) framework is a foundational structure for the generation of diverse chemical libraries. nbinno.comnih.govnih.govmanchester.ac.ukchemicalbook.comnih.gov The synthesis of isoxazoles is well-established, with methods like 1,3-dipolar cycloaddition of alkynes and in-situ generated nitrile oxides being a primary route. researchgate.netnih.gov For the specific case of 4-substituted 3,5-dimethylisoxazoles, direct functionalization of the pre-formed 3,5-dimethylisoxazole ring is a common and effective strategy.
For instance, the sulfonic acid group can be introduced via sulfochlorination. The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride, readily yields 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov The presence of two electron-donating methyl groups on the isoxazole ring increases the electron density at the 4-position, facilitating this electrophilic substitution. nih.gov This sulfonyl chloride is a stable and reactive intermediate that can be converted into a wide array of sulfonic acid derivatives, including sulfonamides and sulfonic esters, by reaction with various nucleophiles.
Another key derivative is 3,5-dimethylisoxazole-4-boronic acid, which serves as a crucial building block in modern drug discovery. nbinno.com This compound allows for facile derivatization through robust cross-coupling reactions, such as the Suzuki coupling, enabling the rapid synthesis of complex molecules and chemical libraries for screening purposes. nbinno.com The synthesis of the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid, is also well-documented, typically involving the hydrolysis of the corresponding ethyl ester. chemicalbook.com These synthetic routes highlight the isoxazole core's capacity for diverse functionalization, making it a powerful scaffold for chemical exploration. researchgate.net
Table 1: Key Synthetic Intermediates of 3,5-Dimethylisoxazole
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Not Found | C5H6ClNO3S | Precursor to sulfonamides and sulfonic esters nih.gov |
| 3,5-Dimethylisoxazole-4-boronic acid | 16114-47-9 | C5H8BNO3 | Suzuki and other cross-coupling reactions nbinno.comthermofisher.com |
| 3,5-Dimethylisoxazole-4-carboxylic acid | 2510-36-3 | C6H7NO3 | Amide bond formation, further derivatization chemicalbook.comtcichemicals.com |
| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 17147-42-1 | C8H11NO3 | Precursor to 3,5-dimethylisoxazole-4-carboxylic acid chemicalbook.com |
Applications as Reagents and Intermediates in Complex Organic Synthesis
Beyond its role as a core scaffold, derivatives of 3,5-dimethylisoxazole-4-sulfonic acid are pivotal reagents and intermediates in multi-step organic syntheses. The aforementioned 3,5-dimethylisoxazole-4-sulfonyl chloride is a prime example. It acts as a versatile electrophile for introducing the 3,5-dimethylisoxazole-4-sulfonyl moiety into larger molecules. This has been demonstrated in the synthesis of novel sulfonamides by reacting the sulfonyl chloride with various primary and secondary amines, such as the natural alkaloid cytisine, in the presence of a base like pyridine. nih.gov
The resulting sulfonamides are of significant interest in medicinal chemistry due to the prevalence of this functional group in a wide range of therapeutic agents. nih.gov Similarly, the isoxazole ring itself, while generally stable, possesses a labile N-O bond that can be cleaved under specific reductive or light-activated conditions, offering pathways to other heterocyclic systems or acyclic compounds. biorxiv.org This latent reactivity makes isoxazoles useful as synthetic intermediates, where the isoxazole ring acts as a masked functionality that can be unraveled later in a synthetic sequence. researchgate.net
Role in Chemical Biology: Development of Molecular Probes and Ligands
The 3,5-dimethylisoxazole scaffold has gained significant traction in chemical biology, particularly in the design of molecular probes and ligands to study and modulate biological systems.
The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetylated lysine (KAc). nih.gov This discovery is crucial because the recognition of acetylated lysine residues by bromodomain-containing proteins is a key event in epigenetic regulation. nih.gov The isoxazole ring mimics the acetyl group's key interactions within the binding pocket of bromodomains. X-ray crystallography studies have revealed that the nitrogen atom of the isoxazole ring forms a critical hydrogen bond with a conserved asparagine residue in the bromodomain binding pocket, an interaction analogous to that of the acetyl-lysine amide. nih.gov
This mimicry has been exploited to design potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4. nih.govnih.gov Docking studies and in vitro assays have confirmed that 4-substituted 3,5-dimethylisoxazole derivatives bind effectively to the BRD4 acetyl-lysine binding pocket, displacing native ligands. nih.gov These findings underscore the utility of the isoxazole scaffold in probing protein-ligand interactions and establishing new recognition motifs for drug design. researchgate.netnih.gov
The role of the 3,5-dimethylisoxazole scaffold as an acetyl-lysine mimetic makes it an invaluable tool for epigenetic research. nih.gov Epigenetic modifications, such as histone acetylation, are critical for regulating gene expression, and their dysregulation is implicated in diseases like cancer. nih.govrsc.org Proteins that "read" these marks, like bromodomains, are therefore important therapeutic targets. nih.govnih.gov
The development of 3,5-dimethylisoxazole-based inhibitors allows for the selective interrogation of bromodomain function. For example, researchers have designed and synthesized a series of 3,5-dimethylisoxazole derivatives as potent BRD4 inhibitors. nih.gov One such compound, which features a dihydroquinazolinone moiety attached at the 4-position of the isoxazole, exhibited robust potency for BRD4 inhibition with IC50 values in the nanomolar range. nih.gov This compound was shown to downregulate the expression of the c-Myc oncogene, a known target of BRD4, in cancer cell lines. nih.gov Such potent and selective chemical tools are essential for dissecting the complex biological pathways governed by epigenetic mechanisms and for validating new therapeutic targets. nih.govnih.gov
Table 2: Biological Activity of Representative 3,5-Dimethylisoxazole Derivatives in Epigenetic Research
| Compound ID | Target Protein | In Vitro Activity (IC50) | Cellular Effect |
| Compound 11h nih.gov | BRD4(1) | 27.0 nM | Downregulation of c-Myc |
| Compound 11h nih.gov | BRD4(2) | 180 nM | Inhibition of cell proliferation in HL-60 and MV4-11 cell lines |
| Compound 4d nih.gov | BRD2(1) | <5 µM | Lead for selective BET family probes |
| Compound 4d nih.gov | BRD4(1) | <5 µM | Lead for selective BET family probes |
Contribution to Advanced Materials Research and Design
While direct applications of this compound in advanced materials are an emerging area, the properties of the sulfonic acid group are well-utilized in materials science. Sulfonic acid-functionalized materials, such as sulfonated silica, zirconia, or magnetic nanoparticles, are widely employed as solid acid catalysts. mdpi.com The incorporation of a robust heterocyclic core like 3,5-dimethylisoxazole linked to a sulfonic acid group could offer a new class of solid acids with potentially enhanced thermal stability and tunable acidity based on the electronic nature of the isoxazole ring. These materials could find applications in heterogeneous catalysis for various organic transformations.
Applications in Catalysis Research and Development
The sulfonic acid functional group is a cornerstone of acid catalysis. Solid materials functionalized with sulfonic acid groups are attractive as they are efficient, sustainable, and recyclable alternatives to homogeneous mineral acids. mdpi.com For example, magnetic sulfonated polysaccharides have been successfully used as catalysts in three-component reactions for the synthesis of isoxazole-5-one derivatives. rsc.org
By analogy, a catalyst based on a this compound core, potentially immobilized on a solid support like silica or a polymer resin, could serve as a novel solid acid catalyst. The isoxazole ring itself could influence the catalytic activity and selectivity through electronic effects or by participating in substrate binding. The development of such catalysts represents a promising avenue for research, combining the proven catalytic power of the sulfonic acid group with the unique properties of the isoxazole heterocycle.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aryl sulfonic acids often involves sulfonation with agents like sulfur trioxide or oleum, which can present environmental and safety challenges. wikipedia.orgbritannica.com Future research should focus on developing greener and more sustainable methods for the synthesis of 3,5-Dimethylisoxazole-4-sulfonic acid.
Key Research Objectives:
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for promoting organic reactions with increased efficiency and reduced energy consumption. preprints.orgmdpi.com Investigating the use of ultrasonic irradiation for the sulfonation of 3,5-dimethylisoxazole (B1293586) could lead to faster reaction times and higher yields.
Ionic Liquid-Based Processes: Ionic liquids can serve as both solvents and catalysts, offering a recyclable and often less hazardous alternative to conventional organic solvents. researchgate.net The development of an ionic liquid-based system for the synthesis of the target compound could enhance the sustainability of the process.
Flow Chemistry Approaches: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. acs.org A continuous flow process for the synthesis of this compound would be a significant advancement for its potential industrial production.
| Synthetic Method | Key Advantages | Potential for this compound Synthesis |
| Ultrasound-Assisted | Increased reaction rates, higher yields, energy efficiency | Potentially faster and more efficient sulfonation of the isoxazole (B147169) ring. |
| Ionic Liquid-Based | Recyclable, non-volatile, can act as catalysts | Could provide a greener alternative to traditional sulfonation reagents and solvents. |
| Continuous Flow | Enhanced safety, scalability, and process control | Enables safer handling of reactive intermediates and facilitates large-scale production. |
Deeper Mechanistic Understanding of Complex Transformations
The isoxazole ring can undergo a variety of chemical transformations, including photochemical rearrangements and ring-opening reactions. nih.govacs.orgresearchgate.net A deeper mechanistic understanding of these processes for this compound is crucial for controlling its reactivity and designing novel applications.
Areas for Mechanistic Investigation:
Photochemical Isomerization: Studies on 3,5-dimethylisoxazole have revealed pathways for its photochemical transformation into oxazoles. nih.govacs.org Investigating how the electron-withdrawing sulfonic acid group at the 4-position influences these photochemical reaction mechanisms would be a valuable area of research.
Ring Cleavage Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, providing access to a range of difunctionalized compounds. researchgate.net Understanding the mechanism of ring-opening for this compound could unlock new synthetic pathways to valuable building blocks.
Exploration of Undiscovered Reactivity Profiles of the Sulfonic Acid Moiety
The sulfonic acid group is a strong acid and can be converted into a variety of functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. wikipedia.org The interplay between the sulfonic acid group and the isoxazole ring in this compound could lead to novel reactivity.
Potential Reactivity to Explore:
Nucleophilic Aromatic Substitution: The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions. Investigating the displacement of the sulfonate group with various nucleophiles could provide a route to a diverse range of 4-substituted 3,5-dimethylisoxazoles.
Directed Ortho-Metalation: The sulfonic acid group could potentially direct metalation to the adjacent carbon atom on the isoxazole ring, enabling further functionalization at that position.
Conversion to Bioactive Derivatives: The sulfonic acid can be readily converted to sulfonyl chlorides, which are precursors to sulfonamides. nih.gov Given the prevalence of sulfonamides in pharmaceuticals, synthesizing a library of sulfonamide derivatives of 3,5-dimethylisoxazole for biological screening is a promising avenue.
Computational Design and Validation of New Isoxazole Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods can be employed to design and predict the properties of new derivatives of this compound.
Computational Approaches:
Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict the binding affinity of designed isoxazole derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of isoxazole derivatives with their observed biological activity, guiding the design of more potent compounds.
| Computational Method | Application in Isoxazole Research |
| Molecular Docking | Predicting binding modes and affinities of isoxazole-based inhibitors to biological targets. nih.govresearchgate.net |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties of isoxazole derivatives. |
| QSAR | Establishing relationships between the chemical structure of isoxazoles and their biological activities. |
Expanding the Scope of Applications in Emerging Chemical Sciences
The unique properties of the isoxazole ring suggest that this compound and its derivatives could find applications in a variety of emerging fields beyond traditional pharmaceuticals.
Potential Areas of Application:
Organic Electronics: Isoxazole-containing polymers have been investigated for their semiconductor properties. researchgate.net The sulfonic acid group could be used to modify the electronic properties of such materials or to improve their processability.
Coordination Chemistry: The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. The sulfonic acid group could provide an additional binding site, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
Agrochemicals: Isoxazole derivatives have been successfully developed as herbicides and insecticides. researchgate.net The sulfonic acid moiety could be used to enhance the water solubility and soil mobility of new agrochemical candidates.
Bioconjugation: The reactivity of the sulfonic acid group or its derivatives could be exploited for the covalent attachment of the isoxazole core to biomolecules, creating novel probes or targeted therapeutics. researchgate.net
Q & A
Q. What are the common synthetic routes for 3,5-Dimethylisoxazole-4-sulfonic acid, and how are intermediates characterized?
Synthesis typically involves sulfonation of the isoxazole core. For example, derivatives like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid are synthesized via sulfonyl chloride intermediates reacting with amines or alcohols under reflux conditions . Intermediates are characterized using:
- Melting point analysis (e.g., light-yellow powder with m.p. 141–143°C in analogous syntheses) .
- Spectroscopy : IR for sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and NMR for substituent confirmation (e.g., singlet for methyl groups at δ2.1–2.5 ppm in dimethylisoxazole derivatives) .
Q. What spectroscopic techniques are employed to confirm the structure of sulfonated isoxazole derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonic acid S=O stretches) and distinguishes isomers. For example, a carbonyl band at 1710 cm⁻¹ vs. 1660 cm⁻¹ can differentiate isomeric structures .
- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups on the isoxazole ring appear as singlets, while sulfonamide protons show downfield shifts due to electron withdrawal) .
- Mass Spectrometry : Validates molecular weight (e.g., C10H18ClN3O3S derivatives show [M+H]+ peaks at m/z 296.8) .
Q. How can sulfonic acid cation-exchange resins purify this compound?
Cation-exchange resins (e.g., sulfonic acid types) bind cationic impurities while allowing the sulfonic acid derivative to elute. Adjusting pH (e.g., using dilute HCl or NH₄OH) optimizes separation. This method is standard for sulfonated compounds in pharmacopeial testing .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in sulfonated isoxazole syntheses?
Low yields (e.g., 65% in analogous hydrazide reactions ) arise from side reactions or incomplete sulfonation. Optimization strategies include:
Q. How are contradictions in spectroscopic data resolved during characterization?
Discrepancies (e.g., unexpected IR carbonyl shifts) require:
- Comparative analysis : Benchmark observed data against known analogs (e.g., 3,5-dimethylisoxazole sulfonates show predictable NMR splitting patterns) .
- Complementary techniques : X-ray crystallography or computational modeling (DFT) validates ambiguous structures .
- Isomer differentiation : For example, IR frequencies distinguish between sulfonamide and sulfonic acid tautomers .
Q. What computational methods support designing bioactive derivatives of this compound?
- Molecular docking : Predicts binding affinity to target proteins (e.g., quinoxaline-linked sulfonamides dock into ATP-binding pockets in kinases) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with anti-proliferative activity .
- ADMET prediction : Estimates pharmacokinetic properties (e.g., logP for sulfonic acids) to prioritize derivatives for synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
